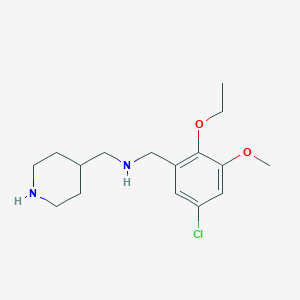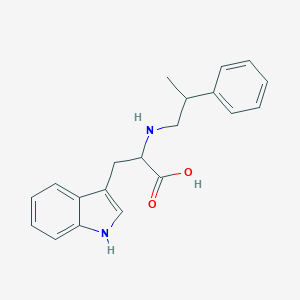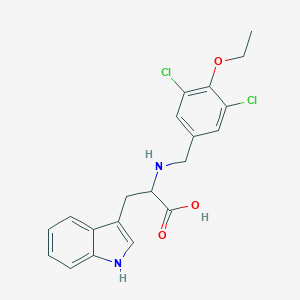![molecular formula C18H22ClNO2 B271665 N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine, commonly known as Venlafaxine, is a medication used to treat depression, anxiety, and panic disorders. It belongs to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that affect mood and emotions.
作用機序
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to regulate mood and emotions. Venlafaxine also has some affinity for dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have several biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. It also has some affinity for dopamine receptors, which may contribute to its antidepressant effects. Additionally, Venlafaxine has been shown to have some analgesic properties, which may make it useful in the treatment of neuropathic pain.
実験室実験の利点と制限
Venlafaxine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It also has a well-established mechanism of action and has been extensively studied, which makes it a useful tool for researchers. However, Venlafaxine also has some limitations. It has a relatively short half-life, which may make it difficult to maintain consistent levels in experiments. Additionally, it has some potential side effects, such as nausea, dizziness, and insomnia, which may affect the results of experiments.
将来の方向性
There are several future directions for research on Venlafaxine. One area of interest is its potential use in the treatment of other conditions, such as hot flashes and post-traumatic stress disorder. Another area of interest is the development of new and more efficient synthesis methods for Venlafaxine, which could lead to improved yield and purity of the final product. Additionally, there is ongoing research into the biochemical and physiological effects of Venlafaxine, which may lead to a better understanding of its mechanism of action and potential therapeutic uses.
Conclusion:
Venlafaxine is a medication used to treat depression, anxiety, and panic disorders. It works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that affect mood and emotions. Venlafaxine has been extensively studied and has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Venlafaxine, including its potential use in the treatment of other conditions and the development of new synthesis methods.
合成法
The synthesis of Venlafaxine involves several steps, starting with the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 2-chlorobenzyl-3-methoxybenzyl ether. This intermediate is then reacted with isopropylamine to form the final product, Venlafaxine. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
Venlafaxine has been extensively studied for its efficacy in treating depression, anxiety, and panic disorders. It has been shown to be effective in reducing symptoms of these disorders and improving overall quality of life. In addition, Venlafaxine has also been studied for its potential use in the treatment of other conditions, such as neuropathic pain, hot flashes, and post-traumatic stress disorder.
特性
製品名 |
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC名 |
N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22ClNO2/c1-13(2)20-11-14-8-6-10-17(21-3)18(14)22-12-15-7-4-5-9-16(15)19/h4-10,13,20H,11-12H2,1-3H3 |
InChIキー |
FNMRIWJHLWRMEO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl |
正規SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)




![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)